molecular formula C12H11N5O3 B3142973 7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 515824-23-4

7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B3142973
M. Wt: 273.25 g/mol
InChI Key: JGJDZINETHIDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid” are not well-documented. The molecular weight is 269.25500 .

Scientific Research Applications

Pyrimidines and Their Derivatives in Drug Synthesis

Pyrimidines and their derivatives play a significant role in the synthesis of various drugs and pharmaceutical compounds. For instance, 1,3-diaryl barbituric acids and their thio analogues have been used as starting materials for synthesizing various fused pyrimidines, which show enhanced biological activities (R. Nandha Kumar et al., 2001). These synthesized compounds, such as pyrimido[4,5-b]quinolines, have been found to possess significant therapeutic importance.

Heterocyclic Compounds in CNS Drug Development

Heterocyclic compounds that contain nitrogen, sulfur, and oxygen atoms, including pyrimidines, have been identified as potential leads for developing central nervous system (CNS) acting drugs (S. Saganuwan, 2017). These compounds' structural diversity allows for a wide range of pharmacological activities, from antidepressant effects to anticonvulsant properties.

Pyrimidines in Optoelectronic Materials

Quinazolines and pyrimidines have found applications beyond pharmacology, notably in the creation of optoelectronic materials (G. Lipunova et al., 2018). Incorporating these heterocycles into π-extended conjugated systems has been valuable for developing novel materials for electronic devices, image sensors, and organic light-emitting diodes (OLEDs).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including those with pyrimidine structures, has shown that they can inhibit biocatalysts at concentrations below the desired yield and titer in microbial production processes (L. Jarboe et al., 2013). This understanding is crucial for engineering robust microbial strains for industrial applications.

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for optical sensor applications (Gitanjali Jindal & N. Kaur, 2021). These sensors find applications in various fields, including environmental monitoring and clinical diagnostics.

properties

IUPAC Name

7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-20-8-4-2-7(3-5-8)10-6-9(11(18)19)13-12-14-15-16-17(10)12/h2-6,10H,1H3,(H,18,19)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDZINETHIDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143600
Record name 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS RN

515824-23-4
Record name 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515824-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-7-(4-methoxyphenyl)tetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.